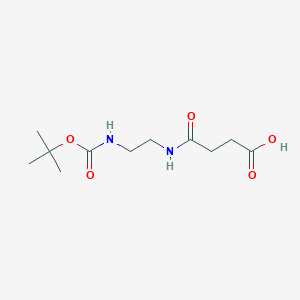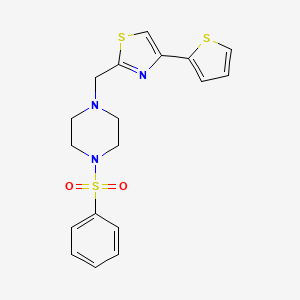![molecular formula C8H10O2 B2754253 Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid CAS No. 2378507-06-1](/img/structure/B2754253.png)
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is an organic compound . It is a derivative of tricyclo[4.1.0.0(2,7)]heptane, which has a molecular weight of 94.1543 .
Synthesis Analysis
Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism to give bicyclo[3.1.1]heptane derivatives . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane .Molecular Structure Analysis
The molecular structure of tricyclo[4.1.0.0(2,7)]heptane, a related compound, consists of a seven-membered ring with three carbon atoms forming a bridge . The exact structure of this compound is not available in the sources I found.Chemical Reactions Analysis
Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane . The addition products are capable of undergoing thermal prototropic isomerization .Wissenschaftliche Forschungsanwendungen
Organocatalytic Aldol Reactions
Research has highlighted the potential of bicyclic systems derived from Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, in organocatalytic aldol reactions. These compounds have demonstrated improved selectivity and enantioselectivity over monocyclic analogues, attributed to the unique geometry of the carboxylic acid group in transition states. This suggests their significant role in facilitating stereoselective synthesis (Armstrong et al., 2009).
Synthesis of Alicyclic and Spiro Polyimides
This compound derivatives have been used in the synthesis of fully alicyclic polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties. The synthesis involves polycondensation reactions with cycloaliphatic dianhydrides, resulting in polyimides that form free-standing films upon curing. This application underscores the importance of these compounds in the development of high-performance polymeric materials (Matsumoto, 2001).
Advanced Organic Synthesis Techniques
Derivatives of this compound have been synthesized through innovative methods such as intramolecular reductive cyclopropanation, demonstrating their versatility in constructing complex molecular architectures. These methodologies facilitate the synthesis of enantiomerically pure compounds, highlighting the potential of these bicyclic skeletons in synthesizing bioactive compounds and novel materials (Gensini et al., 2002).
Eigenschaften
IUPAC Name |
tricyclo[4.1.0.02,4]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVWAVONZUJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C3C2C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)
![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)


![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)